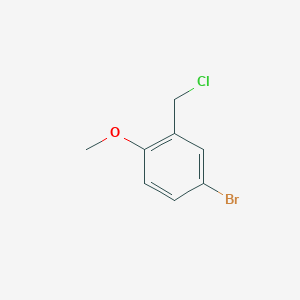

4-Bromo-2-(chloromethyl)-1-methoxybenzene

Overview

Description

4-Bromo-2-(chloromethyl)-1-methoxybenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of a bromine atom at the fourth position, a chloromethyl group at the second position, and a methoxy group at the first position on the benzene ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(chloromethyl)-1-methoxybenzene typically involves the bromination of 2-(chloromethyl)-1-methoxybenzene. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(chloromethyl)-1-methoxybenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Aromatic Substitution Reactions: The bromine atom can be replaced by other electrophiles under suitable conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Electrophilic Aromatic Substitution: Reagents such as iodine monochloride or sulfuric acid in the presence of a catalyst like iron(III) chloride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Electrophilic Aromatic Substitution: Formation of substituted aromatic compounds.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

4-Bromo-2-(chloromethyl)-1-methoxybenzene has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(chloromethyl)-1-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-2-(chloromethyl)-1-fluorobenzene

- 4-Bromo-2-(chloromethyl)-1-iodobenzene

- 4-Bromo-2-(chloromethyl)-1-ethylbenzene

Uniqueness

4-Bromo-2-(chloromethyl)-1-methoxybenzene is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This group influences the compound’s reactivity and its interactions with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

4-Bromo-2-(chloromethyl)-1-methoxybenzene, with the chemical formula C₇H₆BrClO and a molecular weight of 221.48 g/mol, is an aromatic compound featuring both bromine and chlorine substituents on the benzene ring. It is primarily recognized as an intermediate in organic synthesis, particularly in the production of hydroxylated metabolites of polychlorinated biphenyls (PCBs) . This article explores its biological activity, potential applications, and related research findings.

- CAS Number : 50638-47-6

- Molecular Weight : 221.48 g/mol

- Structure : The compound is characterized by a methoxy group (-OCH₃), a bromine atom (Br), and a chloromethyl group (-CH₂Cl) attached to the benzene ring.

Biological Activity Overview

The biological activity of this compound is not extensively documented, suggesting it may be a niche compound with limited research. However, its derivatives and structurally similar compounds have shown various biological activities, including toxicity and potential mutagenicity .

Toxicity and Safety

This compound is classified as harmful if swallowed and may cause skin irritation . Precautionary measures should be taken when handling this compound due to its potential health risks.

Related Compounds and Their Activities

Research on structurally similar compounds indicates potential biological activities that could be extrapolated to this compound. Below is a comparison of selected related compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 2-Bromo-4-(chloromethyl)-1-methoxybenzene | Not available | Studied for antitumor properties |

| 4-Bromo-2-chloro-1-isopropoxybenzene | 201849-21-0 | Antimicrobial activity reported |

| 1-Bromo-3-chloro-2-methoxybenzene | 174913-10-1 | Exhibits cytotoxic effects in certain cell lines |

These compounds suggest that halogenated methoxybenzenes may exhibit significant biological activities, warranting further investigation into their mechanisms.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves reactions with various nucleophiles and electrophiles. Understanding these interactions is crucial for elucidating its potential biological effects. The compound serves as an intermediate in synthesizing hydroxylated metabolites of PCBs, which are known for their environmental persistence and toxicity .

Properties

IUPAC Name |

4-bromo-2-(chloromethyl)-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJFMJVATVQTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438600 | |

| Record name | 4-Bromo-2-(chloromethyl)-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7017-52-9 | |

| Record name | 4-Bromo-2-(chloromethyl)-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.